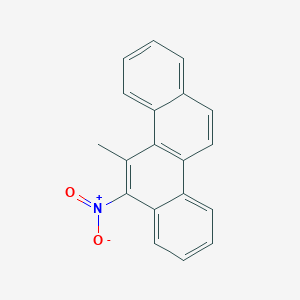
Methyl 2-amino-6-methylbenzothiazole-4-carboxylate
Übersicht
Beschreibung
Methyl 2-amino-6-methylbenzothiazole-4-carboxylate, also known as Methyl MBT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the benzothiazole family, which is known for its diverse biological activities, including antimicrobial, anticancer, and antitumor properties.
Wirkmechanismus
The mechanism of action of Methyl 2-amino-6-methylbenzothiazole-4-carboxylate MBT is not fully understood. However, it has been proposed that the compound induces apoptosis in cancer cells by activating the caspase pathway. It has also been suggested that Methyl 2-amino-6-methylbenzothiazole-4-carboxylate MBT inhibits the growth of microorganisms by disrupting their cell membrane.
Biochemische Und Physiologische Effekte
Methyl 2-amino-6-methylbenzothiazole-4-carboxylate MBT has been found to have a low toxicity profile and does not cause any significant adverse effects on the human body. However, further studies are required to determine the long-term effects of the compound on human health.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2-amino-6-methylbenzothiazole-4-carboxylate MBT has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, the compound has some limitations, including its low solubility in water and some organic solvents, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on Methyl 2-amino-6-methylbenzothiazole-4-carboxylate MBT. One of the most promising areas of research is its potential as an anticancer agent. Further studies are required to determine the efficacy of the compound in different types of cancer and to develop new formulations for its delivery. Another future direction is the development of new materials using Methyl 2-amino-6-methylbenzothiazole-4-carboxylate MBT as a building block. The unique properties of the compound can be exploited to create materials with novel properties and applications. Finally, more studies are required to determine the long-term effects of the compound on human health and to ensure its safety for use in different applications.
Conclusion:
Methyl 2-amino-6-methylbenzothiazole-4-carboxylate 2-amino-6-methylbenzothiazole-4-carboxylate is a promising compound with potential applications in various fields, including medicine, agriculture, and material science. The synthesis method is relatively simple, and the compound has a low toxicity profile. Further studies are required to determine the efficacy of the compound in different applications and to ensure its safety for use in humans.
Wissenschaftliche Forschungsanwendungen
Methyl 2-amino-6-methylbenzothiazole-4-carboxylate MBT has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, Methyl 2-amino-6-methylbenzothiazole-4-carboxylate MBT has shown promising results as an anticancer agent by inducing apoptosis in cancer cells. It has also been found to possess antimicrobial properties and can be used to develop new antibiotics. In agriculture, Methyl 2-amino-6-methylbenzothiazole-4-carboxylate MBT can be used as a fungicide to prevent crop diseases. In material science, Methyl 2-amino-6-methylbenzothiazole-4-carboxylate MBT can be used as a building block for the synthesis of new materials with unique properties.
Eigenschaften
CAS-Nummer |
106429-20-3 |
|---|---|
Produktname |
Methyl 2-amino-6-methylbenzothiazole-4-carboxylate |
Molekularformel |
C10H10N2O2S |
Molekulargewicht |
222.27 g/mol |
IUPAC-Name |
methyl 2-amino-6-methyl-1,3-benzothiazole-4-carboxylate |
InChI |
InChI=1S/C10H10N2O2S/c1-5-3-6(9(13)14-2)8-7(4-5)15-10(11)12-8/h3-4H,1-2H3,(H2,11,12) |
InChI-Schlüssel |
RTZHEQRECNAMDJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N)C(=O)OC |
Kanonische SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N)C(=O)OC |
Synonyme |
4-Benzothiazolecarboxylicacid,2-amino-6-methyl-,methylester(9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[(8R,9S,13S,14S,16R,17R)-16-hydroxy-13-methyl-3-propanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B12278.png)







